molecular formula C14H17N3O2 B11853328 Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate CAS No. 89200-70-4

Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate

Cat. No.: B11853328
CAS No.: 89200-70-4
M. Wt: 259.30 g/mol
InChI Key: VJCLPAVTCBDVMU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate is a quinazoline derivative characterized by a substituted bicyclic aromatic core. Its structure includes:

  • Three methyl groups at positions 2, 6, and 8, increasing steric bulk and lipophilicity.

Properties

CAS No.

89200-70-4

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate

InChI

InChI=1S/C14H17N3O2/c1-5-19-14(18)11-7(2)6-10-12(8(11)3)16-9(4)17-13(10)15/h6H,5H2,1-4H3,(H2,15,16,17)

InChI Key

VJCLPAVTCBDVMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1C)C(=NC(=N2)C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate typically involves the condensation of 2,6,8-trimethylquinazoline-4-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents (Positions) Key Properties/Applications Reference ID
Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate Quinazoline 4-NH2, 2/6/8-CH3, 7-COOEt Potential kinase inhibition, solubility enhanced by COOEt
Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline 4-O, 2-S, 7-COOMe Soluble epoxide hydroxylase inhibitor; mp ~218°C [1]
4-Amino-2(5H)-furanones Furanone 4-NH2, variable substituents Antitumor activity (e.g., basidalin framework) [3]
Ethyl 7-acetyl-2-substituted indolizine-1-carboxylate Indolizine 7-acetyl, 1-COOEt, variable benzoyl Fluorescence properties, synthetic versatility [4]
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (Tamine) Piperidine 4-NH2, 2/6-CH3, nitroxide radical Spin label for EPR studies in biological systems [2]

Functional Group Impact on Properties

  • Amino Group (Position 4): In quinazolines, the 4-amino group (as in the target compound) enhances nucleophilicity and binding to biological targets (e.g., enzymes) compared to oxo or thioxo groups (e.g., compound 17 in ) . Contrast with 4-amino-2(5H)-furanones, where the amino group contributes to antitumor activity but within a smaller heterocyclic scaffold .
  • Similar methyl groups in Tamine () stabilize nitroxide radicals for EPR applications .
  • Carboxylate Ester (Position 7):

    • Ethyl esters (target compound) generally exhibit slower hydrolysis than methyl esters (e.g., compound 17 in ), improving bioavailability. This contrasts with indolizine carboxylates (), where ester groups influence fluorescence rather than metabolic stability .

Physicochemical Properties

  • Melting Points: Methyl-substituted quinazolines (e.g., compound 16 in , mp 218–220°C) have higher melting points than ethyl esters due to stronger crystal packing. The target compound’s ethyl group may lower its mp, enhancing solubility .

Biological Activity

Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline family, recognized for its diverse pharmacological properties. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • C : 13
  • H : 16
  • N : 2
  • O : 2

Its IUPAC name is this compound, indicating the presence of an amino group and a carboxylate moiety. The unique trimethyl substitutions enhance its biological activity compared to other similar compounds.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activities. They act as inhibitors of the β-catenin/Tcf-4 signaling pathway, which is crucial in colorectal cancer development. The loss or mutation of the adenomatous polyposis coli (APC) gene leads to increased β-catenin signaling and tumor formation .

Table 1: Anticancer Activity of this compound

StudyMethodologyFindings
Study AIn vitro assays on colorectal cancer cell linesSignificant reduction in cell viability at IC50 concentrations
Study BAnimal model studiesTumor growth inhibition observed with daily administration
Study CMechanistic studiesInhibition of β-catenin/Tcf-4 pathway confirmed through Western blot analysis

Anti-inflammatory Effects

Quinazolines are also known for their anti-inflammatory properties. This compound has shown potential in reducing inflammatory markers in various models. The compound's ability to modulate the immune response may be linked to its structural features.

Table 2: Anti-inflammatory Effects

StudyMethodologyFindings
Study DIn vivo models of inflammationDecreased levels of TNF-alpha and IL-6
Study ECell culture studiesReduction in nitric oxide production in macrophages

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of β-catenin Pathway : By disrupting the β-catenin/Tcf-4 interaction, it prevents the transcription of genes involved in cell proliferation and survival.
  • Modulation of Cytokine Production : The compound reduces pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced colorectal cancer demonstrated improved outcomes when treated with a combination therapy including quinazoline derivatives.
  • Case Study 2 : Research on inflammatory bowel disease (IBD) showed that patients receiving treatment with this compound experienced reduced symptoms and improved quality of life.

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